molecular formula C4H7ClN4 B1408294 5-Hydrazinylpyrimidine dihydrochloride CAS No. 1803587-72-5

5-Hydrazinylpyrimidine dihydrochloride

Cat. No.: B1408294
CAS No.: 1803587-72-5
M. Wt: 146.58 g/mol
InChI Key: FIEABXNKRWQPBW-UHFFFAOYSA-N
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Description

5-Hydrazinylpyrimidine dihydrochloride is a chemical compound with the molecular formula C4H8Cl2N4 and a molecular weight of 183.04 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydrazinylpyrimidine dihydrochloride typically involves the reaction of pyrimidine derivatives with hydrazine hydrate. One common method includes the bromination of barbituric acid in the presence of acetic acid, followed by reaction with hydrazine hydrate to obtain 5-hydrazinylpyrimidine-2,4,6(1H,3H,5H)-trione . This intermediate can then be converted to this compound through further reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Hydrazinylpyrimidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: It can be reduced under specific conditions to yield other hydrazine derivatives.

    Substitution: It participates in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrazine hydrate, bromine, and acetic acid . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from reactions involving this compound include various pyrimidine derivatives, which can be further utilized in the synthesis of more complex compounds .

Mechanism of Action

The mechanism of action of 5-Hydrazinylpyrimidine dihydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. Further research is needed to elucidate the exact mechanisms involved .

Properties

CAS No.

1803587-72-5

Molecular Formula

C4H7ClN4

Molecular Weight

146.58 g/mol

IUPAC Name

pyrimidin-5-ylhydrazine;hydrochloride

InChI

InChI=1S/C4H6N4.ClH/c5-8-4-1-6-3-7-2-4;/h1-3,8H,5H2;1H

InChI Key

FIEABXNKRWQPBW-UHFFFAOYSA-N

SMILES

C1=C(C=NC=N1)NN.Cl.Cl

Canonical SMILES

C1=C(C=NC=N1)NN.Cl

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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